molecular formula C7H6F3N3O B11895707 N'-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide

N'-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide

Cat. No.: B11895707
M. Wt: 205.14 g/mol
InChI Key: PCOWFFKKPOEGEB-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide is a chemical compound with the molecular formula C7H6F3N3O It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide typically involves the reaction of 2-(trifluoromethyl)pyridine-3-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

N’-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H6F3N3O

Molecular Weight

205.14 g/mol

IUPAC Name

N'-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-4(6(11)13-14)2-1-3-12-5/h1-3,14H,(H2,11,13)

InChI Key

PCOWFFKKPOEGEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(=NO)N

Origin of Product

United States

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